Chiglitazar is derived from a class of compounds known as glitazars, which are designed to target multiple PPAR subtypes. Its development stems from the need for more effective insulin sensitizers that can address metabolic syndrome without the adverse effects commonly associated with existing therapies .
The synthesis of Chiglitazar involves several key steps that can be efficiently controlled. A notable method includes the use of acetonitrile precipitation, which has been highlighted for its simplicity and rapid execution. This method allows for effective purification of the compound from reaction mixtures, ensuring high yield and purity .
Chiglitazar's molecular structure features a complex arrangement that facilitates its interaction with various PPAR subtypes. The compound's structural formula can be represented as:
Key structural characteristics include multiple functional groups that enhance its binding affinity to PPARs. Recent studies using X-ray crystallography have provided insights into its binding conformation, revealing how it achieves selective activation of different receptor subtypes .
Chiglitazar undergoes several significant chemical reactions during its synthesis and when interacting with biological systems. Notably, it exhibits transactivating activity across PPAR subtypes, leading to the upregulation of target genes involved in glucose and lipid metabolism. The binding interactions are characterized by hydrogen bonding and hydrophobic contacts with critical residues in the receptor binding pockets .
In vitro studies have demonstrated that Chiglitazar can modulate gene expression related to lipid metabolism, indicating its potential role in managing dyslipidemia associated with type 2 diabetes .
The mechanism by which Chiglitazar exerts its effects involves its dual agonistic action on PPAR-alpha and PPAR-gamma. Upon binding to these receptors, Chiglitazar activates transcriptional programs that enhance insulin sensitivity and promote fatty acid oxidation while reducing lipogenesis. This dual action is crucial for improving metabolic profiles in diabetic patients.
Molecular dynamics simulations have shown that Chiglitazar stabilizes specific conformations of PPARs that favor gene transcription associated with metabolic regulation, thereby differentiating it from other agonists that may only partially activate these pathways .
Chiglitazar possesses distinct physical properties such as:
Chemical analyses indicate that Chiglitazar has a moderate lipophilicity, which aids in its bioavailability when administered orally .
Chiglitazar is primarily investigated for its therapeutic potential in treating type 2 diabetes mellitus due to its insulin-sensitizing properties. Clinical trials have demonstrated its efficacy in lowering blood glucose levels and improving lipid profiles compared to placebo treatments. Additionally, ongoing research is exploring its application in other metabolic disorders related to obesity and cardiovascular diseases .
The compound's ability to selectively activate multiple PPAR subtypes positions it as a versatile agent in metabolic therapy, potentially offering benefits over existing treatments by minimizing adverse effects while maximizing therapeutic outcomes .
Chiglitazar (chemical name: (2S)-3-[4-[2-(9H-carbazol-9-yl)ethoxy]phenyl]-2-[[2-(4-fluorobenzoyl)phenyl]amino]propanoic acid) is a synthetic non-thiazolidinedione (non-TZD) small molecule with a molecular weight of 572.64 g/mol and the chemical formula C₃₆H₂₉FN₂O₄ [2] [6]. Its structure features a chiral center producing the S-enantiomer, which is critical for its pharmacological activity, along with four hydrogen bond acceptors, two hydrogen bond donors, and a large hydrophobic domain that facilitates interactions with the ligand-binding pockets (LBDs) of peroxisome proliferator-activated receptors (PPARs) [2] [6]. Chiglitazar violates two of Lipinski's rules due to its high lipophilicity (XLogP: 8.71) and molecular weight, characteristics shared with other nuclear receptor-targeting drugs [2].
Chiglitazar functions as a pan-PPAR agonist, exhibiting distinct activation profiles across PPAR subtypes:
Molecular dynamics simulations (3 μs duration) reveal chiglitazar binds most strongly to PPARγ (MM-GBSA energy: -144.6 kcal/mol), followed by PPARα (-138.0 kcal/mol) and PPARβ/δ (-135.9 kcal/mol) [1]. The binding mode involves hydrogen bonding with key residues: Ser289 and Glu343 in PPARγ (instead of Tyr473 targeted by TZDs like rosiglitazone), explaining its non-TZD mechanism [1] [4]. This unique interaction stabilizes helix 12 in the AF-2 domain differently than full agonists, resulting in a "linear conformation" associated with partial agonism in PPARα and PPARβ/δ [1]. Tissue distribution studies in rats show high concentrations in metabolically active organs (liver, pancreas, skeletal muscle) but lower accumulation in adipose tissue, kidneys, and heart—a profile distinct from TZDs that may explain its reduced adipogenic side effects [4].
Table 1: Structural and Pharmacodynamic Properties of Chiglitazar
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₃₆H₂₉FN₂O₄ | [2] [6] |
Molecular Weight | 572.64 g/mol | [6] |
XLogP | 8.71 | [2] |
Hydrogen Bond Acceptors | 4 | [2] |
Hydrogen Bond Donors | 2 | [2] |
PPARγ EC₅₀ | 0.08 μM | [4] |
PPARα EC₅₀ | 1.2 μM | [4] |
PPARβ/δ EC₅₀ | 1.7 μM | [4] |
Binding Energy (PPARγ) | -144.6 kcal/mol (MM-GBSA) | [1] |
The therapeutic targeting of PPARs has evolved through distinct phases characterized by mechanistic insights and clinical outcomes:1. First-Generation Agonists (Selective):- Fibrates (PPARα agonists like clofibrate, 1967) were serendipitously discovered lipid-lowering agents [5].- Thiazolidinediones (PPARγ agonists: troglitazone, rosiglitazone, pioglitazone; 1999–2000) revolutionized type 2 diabetes (T2DM) treatment by improving insulin sensitivity but were linked to weight gain, fluid retention, and cardiovascular risks [5] [7].
Table 2: Evolution of PPAR-Targeted Therapies
Era | Compound Class | Representative Drugs | Key Outcomes |
---|---|---|---|
1960s–1990s | PPARα agonists | Clofibrate, fenofibrate | Effective for hypertriglyceridemia |
1999–2010 | PPARγ agonists | Rosiglitazone, pioglitazone | Insulin sensitization; weight gain/CV risks |
2000–2010 | Dual PPARα/γ agonists | Muraglitazar, tesaglitazar | Development halted due to safety concerns |
2013–2024 | Next-gen dual/pan agonists | Saroglitazar, elafibranor, chiglitazar | Approved in specific markets; improved safety |
The therapeutic rationale for chiglitazar stems from the complementary roles of PPAR isoforms in regulating glucose and lipid metabolism:
Chiglitazar’s balanced pan-agonism simultaneously addresses multiple facets of metabolic syndrome:
Table 3: Complementary Metabolic Effects of Chiglitazar’s Pan-PPAR Activation
PPAR Subtype | Primary Metabolic Role | Key Target Genes | Functional Outcome |
---|---|---|---|
PPARγ | Insulin sensitivity, adipogenesis | ADIPOQ, GLUT4, FABP4 | Improved glucose uptake; reduced insulin resistance |
PPARα | Hepatic lipid catabolism | CPT1A, ACADVL, APOA1 | Lower triglycerides; increased HDL-C |
PPARβ/δ | Muscle fatty acid oxidation | PDK4, UCP1, ANGPTL4 | Enhanced energy expenditure; reduced ectopic lipids |
Genetic evidence further validates pan-PPAR targeting: Truncated PPARγ isoforms (e.g., PPARγ M135) lacking the AF-1 domain show increased agonist-induced transactivation, suggesting domain-specific modulation could enhance insulin sensitization [3]. Chiglitazar’s design leverages this by avoiding full stabilization of helix 12 in PPARα/δ (partial agonism) while fully activating PPARγ, thus achieving a "selective PPAR modulator" (SPPARM)-like profile [1] [7]. This mechanistic nuance positions chiglitazar as a promising therapeutic agent for complex metabolic diseases like T2DM and NASH, where multi-factorial dysregulation demands coordinated transcriptional modulation [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7